molecular formula C12H22N2O3 B5162061 (3,5-dimethyl-1-adamantyl)amine nitrate

(3,5-dimethyl-1-adamantyl)amine nitrate

Cat. No.: B5162061
M. Wt: 242.31 g/mol
InChI Key: YZQFRDLXENSKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dimethyl-1-adamantyl)amine nitrate is a chemical compound of significant interest in neurological and pharmaceutical research, closely related to the well-characterized N-Methyl-D-Aspartate (NMDA) receptor antagonist Memantine Hydrochloride . Memantine Hydrochloride is a moderate-affinity, uncompetitive NMDA receptor antagonist that functions by preferentially binding to NMDA receptor-operated cation channels . This mechanism is critical for controlling synaptic plasticity and memory function, and the persistent activation of these receptors is implicated in the pathology of neurological conditions such as Alzheimer's disease . As a derivative in the Memantine family, (3,5-dimethyl-1-adamantyl)amine nitrate serves as a valuable intermediate for researchers exploring the structure-activity relationships of adamantane-based neuromodulatory agents . The compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any other personal use. Researchers can utilize this nitrate salt in the synthesis and development of novel compounds or as a key reference standard in analytical studies.

Properties

IUPAC Name

3,5-dimethyladamantan-1-amine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.HNO3/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;2-1(3)4/h9H,3-8,13H2,1-2H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFRDLXENSKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate typically involves the nitration of 3,5-dimethyl-1-adamantylamine. This process can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitrate derivative.

Industrial Production Methods

Industrial production of (3,5-dimethyl-1-adamantyl)amine nitrate may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-adamantyl)amine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.

    Substitution: The nitrate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, including acidic or basic media.

Major Products Formed

    Oxidation: Nitro derivatives of the adamantane core.

    Reduction: Amine derivatives or other reduced forms.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethyl-1-adamantyl)amine nitrate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other adamantane derivatives.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its use in drug delivery systems and as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-adamantyl)amine nitrate involves its interaction with molecular targets through its nitrate and amine functionalities. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Adamantylamine Derivatives

  • 1-Adamantylamine nitrate : The unsubstituted analog lacks methyl groups, resulting in reduced steric hindrance. This likely increases its reactivity in substitution or exchange reactions compared to the dimethylated variant. For example, highlights the synthesis of N-(1-adamantyl)carbothioamides via reactions with isothiocyanates, suggesting that steric effects in the dimethyl derivative may slow such reactions .
  • Other substituted adamantylamine nitrates: Derivatives with alternative substituents (e.g., halogens or hydroxyl groups) would exhibit distinct electronic and solubility profiles.

Alicyclic vs. Aromatic Amine Nitrates

  • Cyclohexylamine nitrate : A simpler alicyclic amine nitrate, cyclohexylamine nitrate lacks the adamantane backbone, leading to lower thermal stability and higher solubility in polar solvents. The rigid adamantane structure in (3,5-dimethyl-1-adamantyl)amine nitrate likely reduces conformational flexibility, enhancing crystalline packing and melting point .
  • Aromatic amine nitrates (e.g., aniline nitrate) : Aromatic amines like benzenamine () form resonance-stabilized cations upon protonation. In contrast, the alicyclic adamantylamine cation relies on steric and inductive effects for stability. Aromatic nitrates may exhibit higher reactivity in electrophilic substitutions but lower lipophilicity .

Reactivity in Amine Exchange Reactions

and demonstrate that small amines (e.g., methylamine, trimethylamine) rapidly exchange with ammonia in ammonium nitrate clusters due to favorable thermodynamics (ΔG ≤ −7 kJ/mol). The bulky adamantyl group in (3,5-dimethyl-1-adamantyl)amine nitrate likely inhibits such exchange, reducing participation in atmospheric nucleation processes compared to smaller amines .

Metal Nitrate Complexes

describes nitrato-O and nitrato-O,O’ complexes with transition metals (e.g., Cu(II), Ni(II)). These coordination compounds differ fundamentally from ionic amine nitrates, exhibiting higher thermal stability and distinct solubility profiles due to metal-ligand bonding. For example, copper nitrate complexes decompose at temperatures exceeding 200°C, whereas organic ammonium nitrates may decompose at lower temperatures .

Data Tables

Table 1: Physicochemical Properties of Selected Amine Nitrates

Compound Molecular Weight (g/mol) Solubility (H₂O) Melting Point (°C) Stability Notes
(3,5-Dimethyl-1-adamantyl)amine nitrate* ~295.4 Low >150 (decomp.) High thermal stability
1-Adamantylamine nitrate ~237.3 Moderate ~120–140 Moderate steric hindrance
Cyclohexylamine nitrate ~179.2 High ~80–90 Hygroscopic
Aniline nitrate ~186.1 Moderate ~70–80 (decomp.) Light-sensitive

*Estimated values based on structural analogs.

Table 2: Reactivity Comparison in Amine Exchange Reactions

Compound Exchange Rate with NH₃ ΔG (kJ/mol) Notes
Trimethylamine nitrate Fast −10 High volatility, rapid exchange
(3,5-Dimethyl-1-adamantyl)amine nitrate Slow N/A Steric hindrance inhibits exchange
Ammonium nitrate N/A 0 Baseline for comparison

Q & A

Basic: What are the recommended synthetic routes for (3,5-dimethyl-1-adamantyl)amine nitrate, and how can intermediates be characterized?

Answer:
The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate typically involves alkylation of dimethylamine derivatives followed by nitration. For example, tertiary amines can be converted to nitrate salts via reaction with nitric acid under controlled conditions to avoid over-nitrosation . Key intermediates (e.g., 3,5-dimethyl-1-adamantanol) should be characterized using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (non-polar columns like DB-5 are ideal for adamantane derivatives) .
  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on adamantane ring protons (δ ~1.5–2.5 ppm) and amine proton environments .

Basic: How can researchers validate the stability of (3,5-dimethyl-1-adamantyl)amine nitrate under varying pH and temperature conditions?

Answer:
Stability studies should include:

  • Forced Degradation Testing : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C/75% RH for 14 days. Monitor degradation products via HPLC-UV/Vis or LC-MS .
  • Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds. Adamantane derivatives often exhibit stability up to 200°C due to their rigid cage structure .

Advanced: How can nitrosamine impurities form during synthesis, and what analytical methods ensure compliance with EMA guidelines?

Answer:
Nitrosamines may form via reaction of secondary/tertiary amines with nitrite impurities under acidic conditions. To mitigate risks:

  • Method Development : Use LC-MS/MS with a limit of detection (LOD) ≤ 1 ppb, as per EMA Q&A 10 requirements. Derivatization agents (e.g., Griess reagent) enhance sensitivity for trace nitrite detection .
  • Case-Specific Justification : If synthesis of nitrosamine reference standards is unfeasible, submit structural reactivity data (e.g., steric hindrance in adamantane derivatives prevents nitrosation) and computational modeling (DFT studies) .

Advanced: What computational approaches predict the reactivity of (3,5-dimethyl-1-adamantyl)amine nitrate in atmospheric aerosol formation?

Answer:

  • Density Functional Theory (DFT) : Model amine exchange reactions in ammonium nitrate clusters. Adamantane’s bulky structure likely reduces substitution kinetics compared to linear amines (e.g., trimethylamine) .
  • Molecular Dynamics (MD) Simulations : Predict interactions with sulfate/nitrate nuclei. Experimental validation can use FT-ICR-MS to track ion-molecule reaction pathways .

Basic: What spectroscopic techniques are optimal for quantifying nitrate counterions in adamantane derivatives?

Answer:

  • Ion Chromatography (IC) : Quantify free nitrate ions after dissolution in ultrapure water. Use suppressed conductivity detection with an AS11-HC column .
  • Raman Spectroscopy : Identify nitrate vibrational modes (peaks at ~1,040 cm⁻¹) without sample destruction. Adamantane’s symmetric structure minimizes spectral interference .

Advanced: How do steric effects in (3,5-dimethyl-1-adamantyl)amine nitrate influence its adsorption on environmental matrices?

Answer:

  • Batch Adsorption Studies : Compare uptake efficiency on activated carbon vs. amine-grafted biosorbents. Adamantane’s hydrophobicity may reduce aqueous solubility, favoring adsorption on non-polar surfaces .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface binding mechanisms (e.g., N 1s peaks at 399–401 eV indicate amine-nitrate interactions) .

Basic: What crystallization strategies improve the yield and purity of (3,5-dimethyl-1-adamantyl)amine nitrate?

Answer:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to exploit differential solubility. Adamantane derivatives often crystallize best in low-polarity solvents .
  • SHELXL Refinement : Optimize crystal packing using single-crystal XRD data. The adamantane core’s rigidity simplifies space group assignment (e.g., monoclinic P2₁/c) .

Advanced: How can researchers resolve contradictory data on the compound’s reactivity in nitrolysis reactions?

Answer:

  • Controlled Kinetic Studies : Vary nitric acid concentration (70–90%) and monitor reaction intermediates via in situ FTIR (e.g., nitronium ion formation at 2,360 cm⁻¹) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to trace nitration pathways and distinguish between nitrosation vs. nitration products .

Basic: What safety protocols are critical for handling (3,5-dimethyl-1-adamantyl)amine nitrate in laboratory settings?

Answer:

  • Thermal Hazard Assessment : Conduct DSC to identify exothermic decomposition peaks. Store below 25°C in amber glass to prevent photodegradation .
  • Ventilation : Use fume hoods during nitration steps to mitigate exposure to nitric acid vapors .

Advanced: How does the adamantane framework influence the compound’s pharmacokinetic profile in preclinical studies?

Answer:

  • LogP Determination : Adamantane’s hydrophobicity (predicted LogP ~3.5) enhances blood-brain barrier permeability. Validate via shake-flask method with octanol/water partitioning .
  • In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via HRMS . Methyl groups on the adamantane ring may reduce cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.